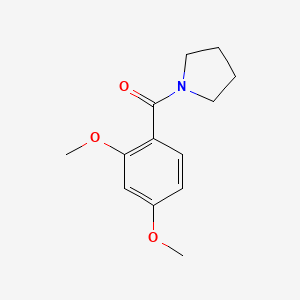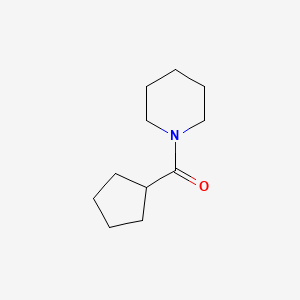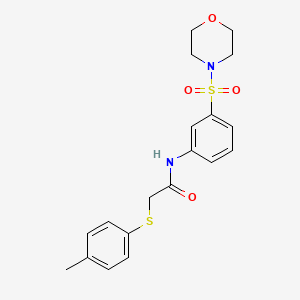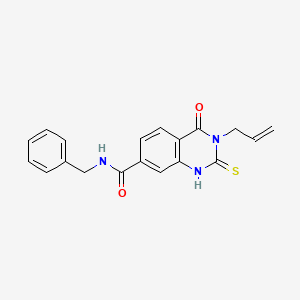![molecular formula C17H13F6N3O5 B7543512 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea is a chemical compound with the molecular formula C19H15F6N3O6. It is also known as BAY 43-9006, sorafenib, or Nexavar. It is a kinase inhibitor that is used in the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Aplicaciones Científicas De Investigación
BAY 43-9006 is primarily used in the treatment of cancer. It is a multi-kinase inhibitor that targets various signaling pathways involved in cancer growth and proliferation. It has been shown to be effective in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. In addition to its anti-cancer properties, BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Mecanismo De Acción
BAY 43-9006 inhibits the activity of various kinases involved in cancer growth and proliferation, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, BAY 43-9006 disrupts the signaling pathways that promote cancer cell survival, proliferation, and angiogenesis. Additionally, BAY 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of various kinases involved in cancer growth and proliferation, as mentioned earlier. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Additionally, BAY 43-9006 has been shown to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BAY 43-9006 in lab experiments is its specificity for certain kinases involved in cancer growth and proliferation. This allows researchers to investigate the role of these kinases in cancer development and progression. However, one limitation is that BAY 43-9006 may not be effective against all types of cancer. Additionally, its use in lab experiments may not accurately reflect its effectiveness in clinical settings.
Direcciones Futuras
There are several possible future directions for research involving BAY 43-9006. One area of research could focus on identifying biomarkers that predict response to BAY 43-9006 treatment. Another area of research could investigate the use of BAY 43-9006 in combination with other cancer treatments to improve its effectiveness. Additionally, research could focus on identifying new targets for BAY 43-9006 that could enhance its anti-cancer properties.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with 4-nitrophenyl isocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The overall yield of the synthesis is around 60%.
Propiedades
IUPAC Name |
1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6N3O5/c18-16(19,20)8-30-13-5-11(6-14(7-13)31-9-17(21,22)23)25-15(27)24-10-1-3-12(4-2-10)26(28)29/h1-7H,8-9H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDOJTXHUGYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)










![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)
